Geranylgeranyl Thiol

Prenyltransferase Inhibition Geranylgeranylation Enzymatic Assay

Reproducing protein prenylation pathways requires exact isoprenoid chain length. Substituting with farnesyl or geranyl analogs alters lipid tail recognition by GGTase-I and Rab GGTase, risking failed reconstitution. Geranylgeranyl Thiol (C20H34S, MW 306.55) solves this: • **Higher potency vs GGTase-I (IC50 8.2 μM)** - superior to farnesyl thiol (25 μM) as assay reference • **Correct 20-carbon scaffold** - enables Rho/Rab GTPase geranylgeranylation studies • **Thiol building block** - for homogeneous prenylated cysteine/peptide synthesis Supplied as a preparation kit for immediate research use.

Molecular Formula C20H34S
Molecular Weight 306.6 g/mol
CAS No. 191022-18-1
Cat. No. B127027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranylgeranyl Thiol
CAS191022-18-1
Synonyms(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraene-1-thiol;  (all-E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraene-1-thiol; 
Molecular FormulaC20H34S
Molecular Weight306.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCS)C)C)C)C
InChIInChI=1S/C20H34S/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+
InChIKeyMATLUXSOLDYTCM-QIRCYJPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranylgeranyl Thiol: Technical Overview


Geranylgeranyl Thiol (CAS 191022-18-1) is a 20-carbon isoprenoid thiol with the molecular formula C20H34S and a molecular weight of 306.55 g/mol . It serves as a critical precursor for the synthesis of prenylated cysteines and proteins, enabling the study of post-translational modifications essential for protein-membrane interactions and signal transduction . The compound is structurally defined as (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol and is typically supplied as a preparation kit for research applications .

Precursor for geranylgeranylation pathways (GGTase-I/II)
Enables synthesis of prenylated cysteine/peptide probes
Supports GGTase-I selectivity assay context

Geranylgeranyl Thiol Substitution Risks


Geranylgeranyl Thiol is an isoprenoid thiol, a class of compounds characterized by a hydrophobic polyisoprene tail linked to a reactive thiol group. While other isoprenoid thiols (e.g., farnesyl thiol or geranyl thiol) share this general architecture, their biological activities are governed by the specific length and saturation of the isoprenoid chain, which dictates their interactions with distinct prenyltransferases and downstream effector proteins [1]. Therefore, substituting Geranylgeranyl Thiol with a shorter (e.g., farnesyl) or longer analog without direct comparative data would introduce significant uncertainty in experimental outcomes, potentially leading to misattributed or uninterpretable results.

Target: Geranylgeranyl Thiol (C20)
  • Recognized by GGTase-I/II
  • Geranylgeranylates Rho/Rab GTPases
  • Specific chain length for correct membrane targeting
Potential Substitute: Farnesyl Thiol (C15)
  • Recognized by FTase, not GGTase-I/II
  • Farnesylates Ras GTPases, not Rho/Rab
  • Shorter chain may alter hydrophobicity and localization
Substituting with farnesyl thiol may shift prenyltransferase specificity, resulting in misattributed protein modifications and unreliable pathway interpretation.

Geranylgeranyl Thiol Comparative Evidence


GGTase-I Inhibition Potency Comparison

Geranylgeranyl Thiol exhibits moderate inhibitory activity against Geranylgeranyl Transferase type I (GGTase-I) with an IC50 of 8.2 μM [1]. In the same assay system, farnesyl thiol, a closely related analog, demonstrated an IC50 of 25 μM [1], indicating a 3-fold higher potency for Geranylgeranyl Thiol. This difference in potency is consistent with the expected chain-length specificity of GGTase-I, which preferentially recognizes the 20-carbon geranylgeranyl moiety over the 15-carbon farnesyl moiety.

GGTase-I Inhibition
Head-to-head
Target: IC50 8.2 μM vs Farnesyl Thiol: IC50 25 μM
~3-fold lower IC50
Supports GGTase-I selectivity workflow
In vitro geranylgeranylation assay of H-ras-CAIL
Prenyltransferase Inhibition Geranylgeranylation Enzymatic Assay

FDPS and GGDPS Inhibition Profile

Geranylgeranyl thiol acts as a moderate inhibitor of GGDPS with an IC50 of 120 μM and FDPS with an IC50 of 100 μM [1]. This represents a class-level inference, as the specific data is for the geranylgeranyl group, not the free thiol. For comparison, the shorter homoprenyl group exhibits a much more potent IC50 of 0.43 μM against GGDPS and 6.6 μM against FDPS [1]. This demonstrates that the inhibitory profile of prenyl groups is highly dependent on chain length, with geranylgeranyl being less potent than certain shorter homologs against these synthases.

FDPS / GGDPS Inhibition
Class-level
GGDPS: 120 μM vs Homoprenyl: 0.43 μM 278× less potent
FDPS: 100 μM vs Homoprenyl: 6.6 μM 15× less potent
Chain-length dependent inhibition; not a pan-inhibitor
Data from geranylgeranyl group; free thiol may differ
Prenyl Synthase Inhibition Isoprenoid Biosynthesis Enzymatic Assay

Protein Prenylation Specificity

The primary biological significance of Geranylgeranyl Thiol lies in its function as the thiol-containing precursor for the 20-carbon geranylgeranyl isoprenoid group. This group is enzymatically attached to cysteine residues in target proteins (e.g., Rho, Rab GTPases) by Geranylgeranyl Transferase type I (GGTase-I) and type II (GGTase-II/RabGGTase) [1]. In contrast, farnesyl thiol is the precursor for the 15-carbon farnesyl group, which is attached by Farnesyl Transferase (FTase) to a distinct set of proteins (e.g., Ras). This is a class-level functional differentiation: the longer geranylgeranyl moiety confers greater hydrophobicity and distinct membrane targeting properties compared to farnesyl.

Prenylation Substrate
Class-level
Geranylgeranylation: Rho/Rab via GGTase-I/II
Farnesylation: Ras via FTase
Functional specificity distinguishes target protein sets
Chain length determines prenyltransferase recognition
Protein Prenylation Post-Translational Modification Cell Biology

Storage and Stability

Vendor technical datasheets specify that Geranylgeranyl Thiol should be stored at -20°C for maximum recovery of product . This is a supporting piece of evidence for procurement planning, ensuring the compound's integrity upon receipt. While no direct comparative stability data against other prenyl thiols was found, the requirement for -20°C storage is a common practice for reactive thiols to prevent oxidation and degradation.

Storage Condition
Vendor guidance
Store at −20 °C
Procurement planning to maintain reactivity
No comparative stability data available
Compound Stability Procurement Storage Conditions

Geranylgeranyl Thiol Research Applications


Rho and Rab GTPase Biology

Geranylgeranyl Thiol is the preferred reagent for synthesizing geranylgeranylated peptides or proteins to study the function of Rho and Rab GTPases. These proteins require a 20-carbon geranylgeranyl moiety for proper membrane localization and interaction with effector proteins [1]. The use of Geranylgeranyl Thiol ensures the correct lipid modification is present, enabling accurate in vitro reconstitution of signaling pathways involved in cytoskeletal organization (Rho) and intracellular vesicle trafficking (Rab).

GGTase-I Inhibitor Screening

Given its established, albeit moderate, inhibitory activity against GGTase-I (IC50 = 8.2 μM) [1], Geranylgeranyl Thiol serves as a valuable reference compound or starting scaffold in biochemical assays designed to identify more potent and selective inhibitors of this enzyme. It is a better baseline than farnesyl thiol (IC50 = 25 μM) for GGTase-I targeted screens due to its higher potency [1].

Prenylated Cysteine and Peptide Synthesis

A primary application of Geranylgeranyl Thiol is its use as a building block in the chemical synthesis of prenylated cysteines and peptides [1]. These synthetic constructs are essential tools for investigating the role of the C-terminal prenyl modification in protein-protein interactions, membrane binding, and cellular signaling, providing researchers with homogenous, well-defined materials for biophysical and biochemical studies.

Metabolic Labeling of Prenylation

While not directly the compound itself, the geranylgeranyl group, for which Geranylgeranyl Thiol is the thiol precursor, is crucial for metabolic labeling experiments. Radiolabeled or fluorescently tagged geranylgeraniol derivatives are used to track the modification of proteins in vivo [1]. Geranylgeranyl Thiol, as the sulfur analog, represents a key tool in developing and validating such probes for studying the dynamics of protein prenylation in cellular models.

Application
Selection Property
Validation Focus
Rho/Rab signaling reconstitution
Geranylgeranylation precursor
Protein-membrane interaction assays
GGTase-I inhibitor screening
Moderate GGTase-I inhibition
Potency context relative to farnesyl analog
Prenylated peptide synthesis
Thiol-containing prenyl building block
Homogeneity and coupling efficiency
Metabolic labeling probe development
Geranylgeranyl thiol analog
Labeling specificity in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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